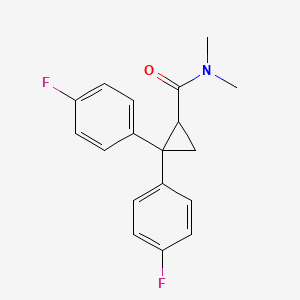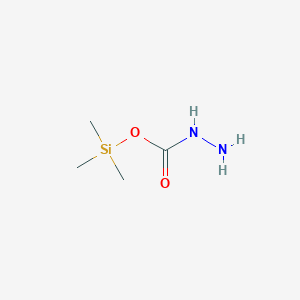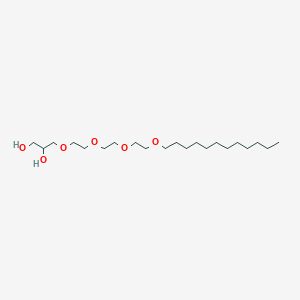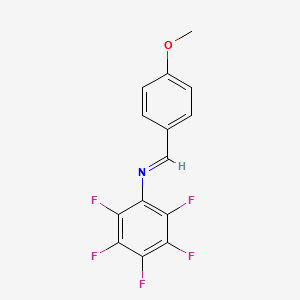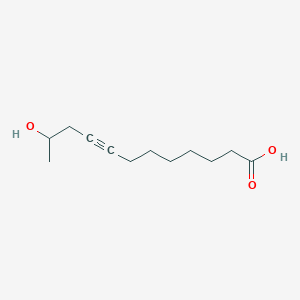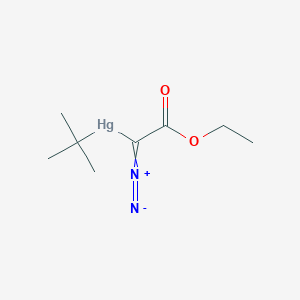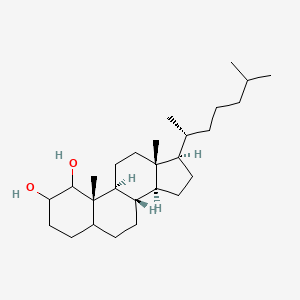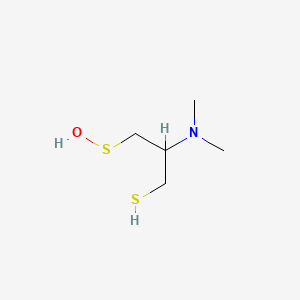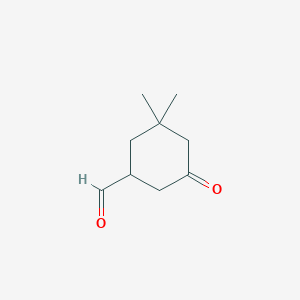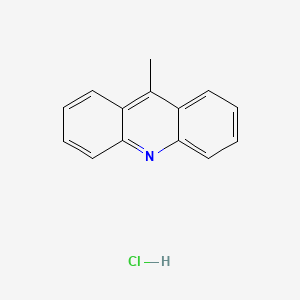
9-Methylacridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylacridine;hydrochloride: is a chemical compound with the molecular formula C14H11N·HCl. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine typically involves the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl3) to afford 9-chloroacridine. This intermediate is then subjected to further reactions to introduce the methyl group at the 9th position .
Industrial Production Methods: Industrial production of 9-Methylacridine;hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylacridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry: 9-Methylacridine;hydrochloride is used as a precursor in the synthesis of various acridine derivatives, which are important in organic synthesis and materials science .
Biology: In biological research, acridine derivatives are used as fluorescent dyes for staining nucleic acids and proteins. They are also studied for their potential as DNA intercalators .
Medicine: Acridine derivatives, including this compound, have shown promise as anti-cancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .
Industry: In the industrial sector, acridine derivatives are used as corrosion inhibitors for metals and as components in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 9-Methylacridine;hydrochloride primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
- 9-Carboxyacridine
- 9-Aminoacridine
- Acriflavine
- Proflavine
Comparison:
- 9-Methylacridine;hydrochloride is unique due to its specific substitution at the 9th position with a methyl group, which influences its chemical reactivity and biological activity.
- 9-Carboxyacridine and 9-Aminoacridine have different substituents at the 9th position, leading to variations in their chemical properties and applications .
- Acriflavine and Proflavine are known for their antibacterial properties and are used as disinfectants, whereas this compound is more focused on anti-cancer research .
Propriétés
Numéro CAS |
64002-60-4 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
9-methylacridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14;/h2-9H,1H3;1H |
Clé InChI |
KYRGJAWFJMXYGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=NC3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


